

Core Triterpenoid Isolate: Daturaolone

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Compound Focus: Daturaolone

CAS No.: 41498-80-0

Cat. No.: S561763

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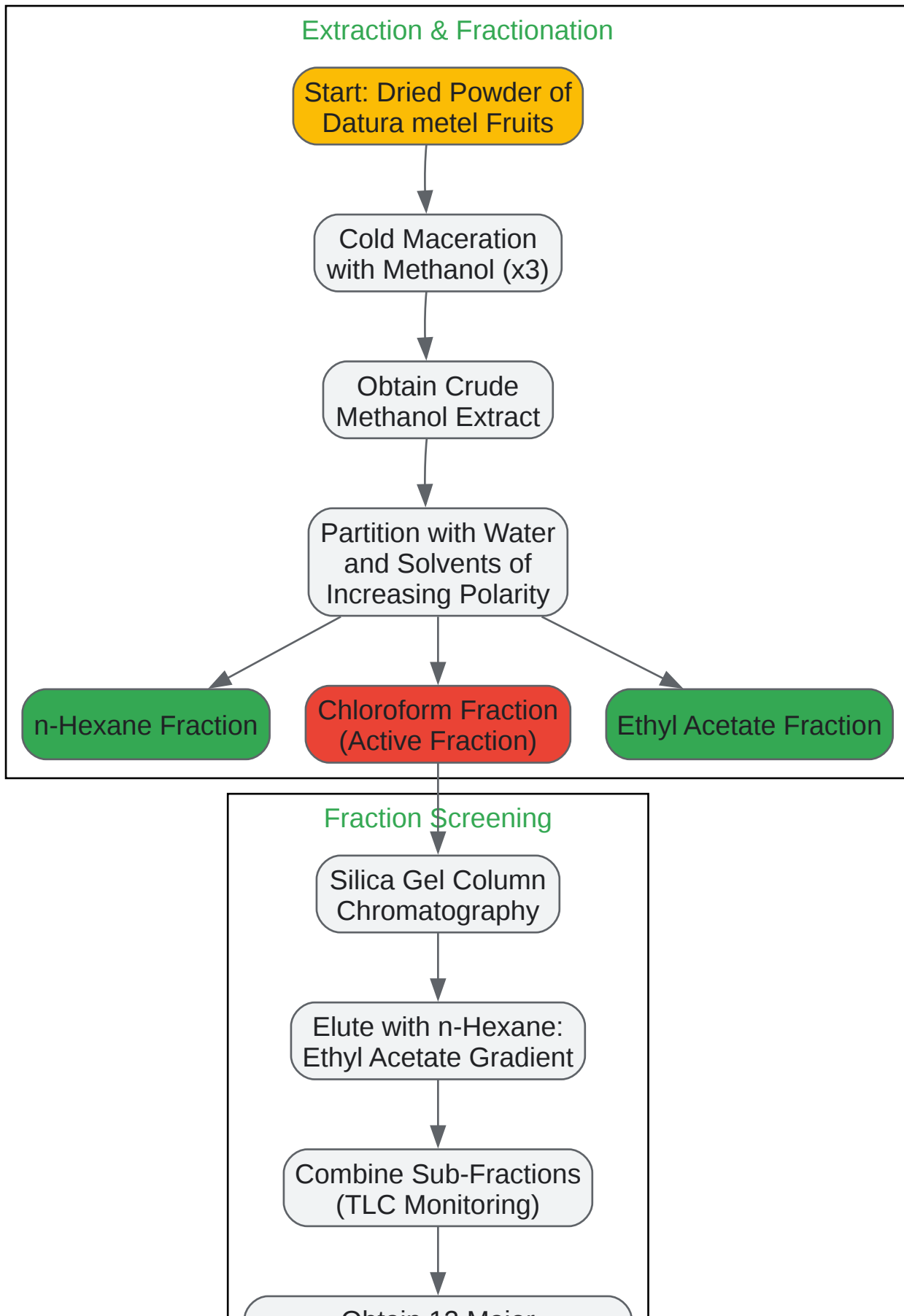
The most prominently studied triterpenoid isolated from *Datura metel* fruits is **3-oxo-6- β -hydroxy- β -amyrin**, commonly referred to as **daturaolone** [1].

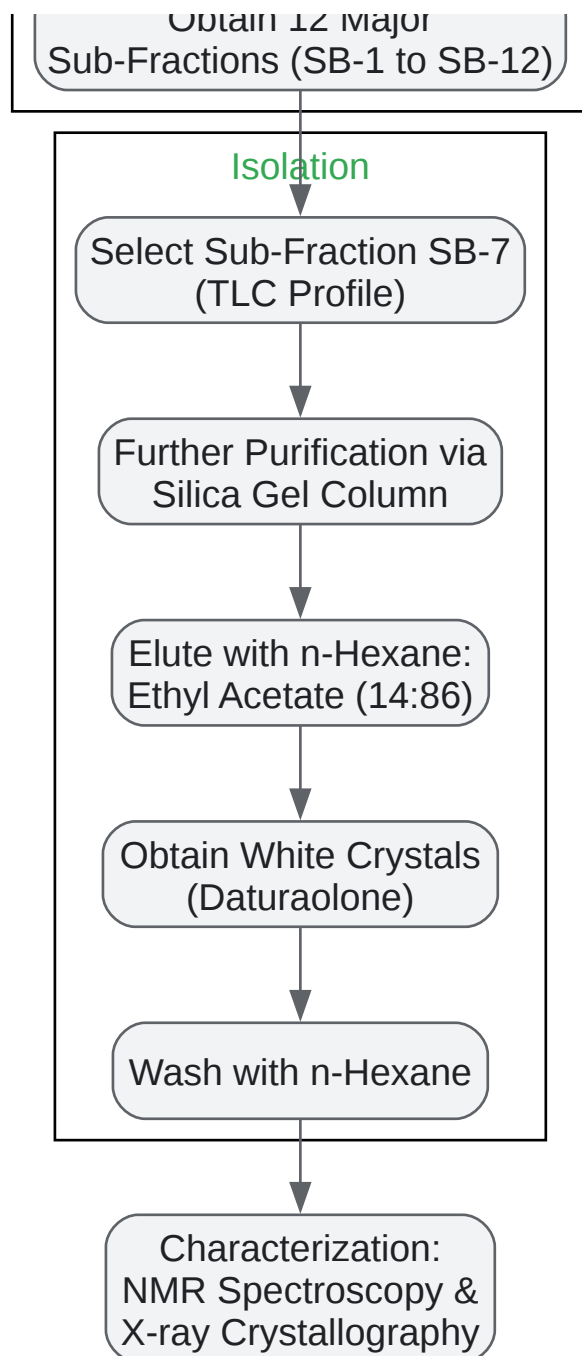
- **Chemical Structure:** It is an **amyrin-type triterpenoid**.
- **Source Material:** Isolated specifically from the **chloroform fraction** of a methanol extract of *Datura metel* fruits [1].
- **Purity and Yield:** The isolation process yielded **daturaolone** with high purity (**99.87%**) and a substantial quantity of **2.7 grams** [1].
- **Structural Elucidation:** The structure was confirmed using **NMR spectroscopy** and **crystallography** techniques [1].

Other triterpenoids reported from different parts of *Datura metel* include **daturanolone** and **daturadiol** from seeds and fruit pericarp [2], as well as **triterpenoid saponins** like **ilekudinoside C** and **dioscoroside D** from the whole plant [3].

Experimental Protocol for Isolation & Characterization

Here is a detailed workflow for the extraction, fractionation, and isolation of **daturaolone**, based on the cited study [1].





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Diagram 1: A workflow for the bio-guided isolation of **daturaolone** from *Datura metel* fruits.

Key Steps in the Workflow

- **Initial Extraction and Fractionation [1]:**

- **Plant Material:** 8.2 kg of dried *Datura metel* fruits were powdered.
 - **Crude Extraction:** The powder was subjected to cold extraction with methanol three times, yielding 349 g of a reddish extract.
 - **Liquid-Liquid Partitioning:** The methanol extract was suspended in distilled water and successively partitioned with *n*-hexane, chloroform, and ethyl acetate. The **chloroform fraction (93.6 g)** was identified for further investigation.
- **Bio-Guided Isolation [1]:**
 - **Column Chromatography:** 25 g of the chloroform extract was chromatographed over a normal-phase silica gel column. Elution was performed with an *n*-hexane and ethyl acetate gradient of increasing polarity.
 - **Fraction Monitoring:** One hundred sub-fractions were collected and combined into 12 major fractions (SB-1 to SB-12) based on Thin-Layer Chromatography (TLC) profiles.
 - **Final Purification:** Sub-fraction SB-7 was subjected to repeated column chromatography, eluting with *n*-hexane:ethyl acetate (14:86), to yield **daturaolone** as white crystals.
- **Structural Elucidation [1] [4]:**
 - The pure compound's structure was determined through:

- **Nuclear Magnetic Resonance (NMR):** 1D and 2D NMR experiments.
- **X-ray Crystallography:** Confirmed the molecular structure.
- **Comparison with Literature:** Spectral data were compared with previously reported values.

Phytochemical & Biological Activity Data

Table 1: Phytochemical Screening of *D. metel* Root Extract [4]

This table shows the classes of compounds present in the roots, which is valuable for planning isolation strategies.

Phytochemical Class	Presence in Methanol Root Extract
Alkaloids	Present
Flavonoids	Present
Phenols	Present
Saponins	Present
Steroids	Present
Tannins	Present (low concentration)
Terpenoids	Absent

Table 2: Experimentally Determined Biological Activities of *Datura metel* Extracts and **Daturaolone** [1]

The following quantitative data summarizes the efficacy observed in animal models.

Test Model	Treatment	Dose	Key Result	Significance
Gastrointestinal Motility (Charcoal meal test)	Chloroform Fraction	10-200 mg/kg, i.p.	Significantly reduced GIT motility	Comparable to atropine (10 mg/kg)
	Daturaolone	2.5-40 mg/kg, i.p.	Significantly reduced GIT motility & increased transit time	Comparable to atropine (10 mg/kg)
Muscle Relaxation (Chimney & Traction tests)	Chloroform Fraction	Not Specified	Significant muscle relaxation	Dose-dependent effect, peak at 60 min
	Daturaolone	Not Specified	Significant muscle relaxation	Dose-dependent effect, peak at 60 min
Antipyretic Activity (Fever model)	Chloroform Fraction	Not Specified	Good antipyretic activity	-
	Daturaolone	20 mg/kg, i.p.	Maximum effect (84.64% reduction)	Significant at higher doses
Acute Toxicity	Chloroform Extract	Up to 1000 mg/kg	No toxicity	Safe at tested doses
	Daturaolone	Up to 50 mg/kg	No toxicity	Safe at tested doses

Important Technical Considerations for Researchers

- Choice of Solvent is Critical:** Research indicates that **methanol** is the most effective solvent for the extraction of a wide range of phytochemicals, including alkaloids and flavonoids, from *Datura metel* leaves [5]. It provides a higher yield and better antioxidant activity compared to chloroform, acetone, ethyl acetate, and hexane.

- **Neurotoxicity Concerns:** Contrary to the therapeutic potential of isolated compounds, a methanolic leaf extract of *Datura metel* demonstrated significant **neurotoxicity** in a mouse model [6] [7]. Oral administration for 28 days resulted in cognitive deficits, anxiety, depressive-like behaviors, and neurodegeneration in the hippocampus and medial prefrontal cortex, linked to oxidative stress. This underscores the critical importance of compound purification and safety assessments.
- **Abundance of Bioactives:** Beyond triterpenoids, *Datura metel* produces a cocktail of potent bioactive compounds. GC-MS analysis of root extracts identified **49 different compounds**, including known agents like **atropine** and **scopolamine** [4]. This chemical diversity is responsible for its broad pharmacological profile but also complicates the isolation of specific triterpenoids.

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